

Triterpenoids from Kadsura Species: A Comprehensive Review for Drug Discovery

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Compound of Interest

Compound Name: *Changnanic acid*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus *Kadsura*, belonging to the Schisandraceae family, has a rich history in traditional medicine, particularly in China, for treating a variety of ailments including rheumatoid arthritis, insomnia, and gastroenteric disorders.[1][2][3] Modern phytochemical investigations have revealed that the therapeutic effects of *Kadsura* species can be largely attributed to their rich and diverse array of triterpenoids.[1][3] This technical guide provides a comprehensive review of the triterpenoids isolated from *Kadsura* species, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study.

Chemical Diversity of Triterpenoids in Kadsura

Triterpenoids are a class of natural products derived from a C30 precursor, squalene. In the genus *Kadsura*, these compounds exhibit remarkable structural diversity. To date, over 264 triterpenoids have been isolated from this genus.[1] The primary structural types of triterpenoids found in *Kadsura* are lanostanes and cycloartanes, which can be further classified into various subtypes based on their skeletal arrangements and oxygenation patterns.[1][4]

The main structural categories of triterpenoids from *Kadsura* species include:

- Lanostane-type triterpenoids: This is the most abundant group of triterpenoids in *Kadsura*. [1]
- Cycloartane-type triterpenoids: Another significant group of triterpenoids found in this genus. [1]

- Nortriterpenoids: These are triterpenoids that have lost one or more carbon atoms.
- Schinortriterpenoids: A class of highly oxygenated nortriterpenoids characteristic of the Schisandraceae family.[5]
- Pentacyclic triterpenoids: A less common group within the Kadsura genus.[1]

Many of these triterpenoids exist in the form of triterpenoic acids or triterpene lactones.[1] The structural diversity is further enriched by various modifications to the core skeleton, such as seco-lanostanes and seco-cycloartanes, where one of the rings is cleaved.[6] For instance, researchers have isolated 3,4-seco-lanostane and 3,4-seco-cycloartane triterpenoids from *Kadsura coccinea*. [7][8]

Biological Activities and Therapeutic Potential

Triterpenoids from *Kadsura* species have demonstrated a wide range of promising pharmacological activities, making them attractive candidates for drug development.

Anti-inflammatory and Anti-Rheumatoid Arthritis Activity

Several triterpenoids from *Kadsura coccinea* have shown significant anti-inflammatory and anti-rheumatoid arthritis activities. For example, certain 3,4-seco-lanostane triterpenoids were found to significantly inhibit the release of inflammatory cytokines IL-6 and TNF- α in LPS-induced RAW 264.7 macrophages.[7][8] Furthermore, some of these compounds demonstrated potent inhibition of the proliferation of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells in vitro. [7][8] One study reported that a specific triterpenoid promoted the apoptosis of RA-FLS cells by inhibiting the NF- κ B pathway.[9]

Cytotoxic and Anti-Tumor Activity

A number of triterpenoids isolated from *Kadsura* species have exhibited significant cytotoxic effects against various cancer cell lines.[10] For instance, longipedlactone A and longipedlactone F from *Kadsura heteroclita* were found to be significantly cytotoxic against Hep-G2 and Bel-7402 tumor cell lines.[10] Similarly, kadlongilactones A and B from *Kadsura coccinea* and *Kadsura longipedunculata* showed significant cytotoxicity against Leukemia K562 cells and human hepatocellular carcinoma.[11]

Anti-HIV Activity

Certain triterpenoids from *Kadsura* have shown potent anti-HIV activity.^{[12][13]} Specifically, cycloartane-type triterpenoids from *Kadsura heteroclita* have demonstrated significant inhibitory effects on HIV-1 protease (PR).^{[1][10]} For example, kadsuranic acid A and nigranoic acid exhibited strong inhibition of HIV-1 PR.^[10]

Hepatoprotective Activity

Hepatoprotective effects are another notable biological activity of *Kadsura* triterpenoids.^{[1][3]} Some compounds have shown the ability to protect liver cells from damage. For instance, certain triterpenoids from *Kadsura longipedunculata* exhibited moderate hepatoprotective activity against N-acetyl-p-aminophenol (APAP)-induced toxicity in HepG2 cells.^[14]

Quantitative Data Summary

The following tables summarize the quantitative data for some of the bioactive triterpenoids isolated from *Kadsura* species.

Table 1: Anti-inflammatory and Anti-Rheumatoid Arthritis Activity of Triterpenoids from *Kadsura coccinea*

Compound	Bioactivity	Cell Line	IC50 (μM)
Heilaohuacid D (4)	IL-6 Inhibition	RAW 264.7	8.15
Compound 31	IL-6 Inhibition	RAW 264.7	9.86
Compound 17	RA-FLS Proliferation Inhibition	RA-FLS	7.52
Compound 18	RA-FLS Proliferation Inhibition	RA-FLS	8.85
Compound 31	RA-FLS Proliferation Inhibition	RA-FLS	7.97
Heilaohutriterpene B (2)	RA-FLS Proliferation Inhibition	RA-FLS	9.57 ± 0.84
Coccinone B (7)	RA-FLS Proliferation Inhibition	RA-FLS	3.08 ± 1.59

Data sourced from[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Cytotoxic Activity of Triterpenoids from Kadsura Species

Compound	Species	Cell Line	IC50 (μM)
Longipedlactone A (4)	K. heteroclita	Hep-G2, Bel-7402	Significant cytotoxicity
Longipedlactone F (5)	K. heteroclita	Hep-G2, Bel-7402	Significant cytotoxicity
Xuetongsu G (7)	K. heteroclita	HL-60	50.0

Data sourced from[\[10\]](#)[\[15\]](#)

Table 3: Anti-HIV Activity of Triterpenoids from Kadsura heteroclita

Compound	Bioactivity	Result
Kadsuranic acid A (6)	HIV-1 PR Inhibition	Strong inhibition
Nigranoic acid (7)	HIV-1 PR Inhibition	Strong inhibition
Schisandronic acid (8)	HIV-1 PR Inhibition	Moderate activity

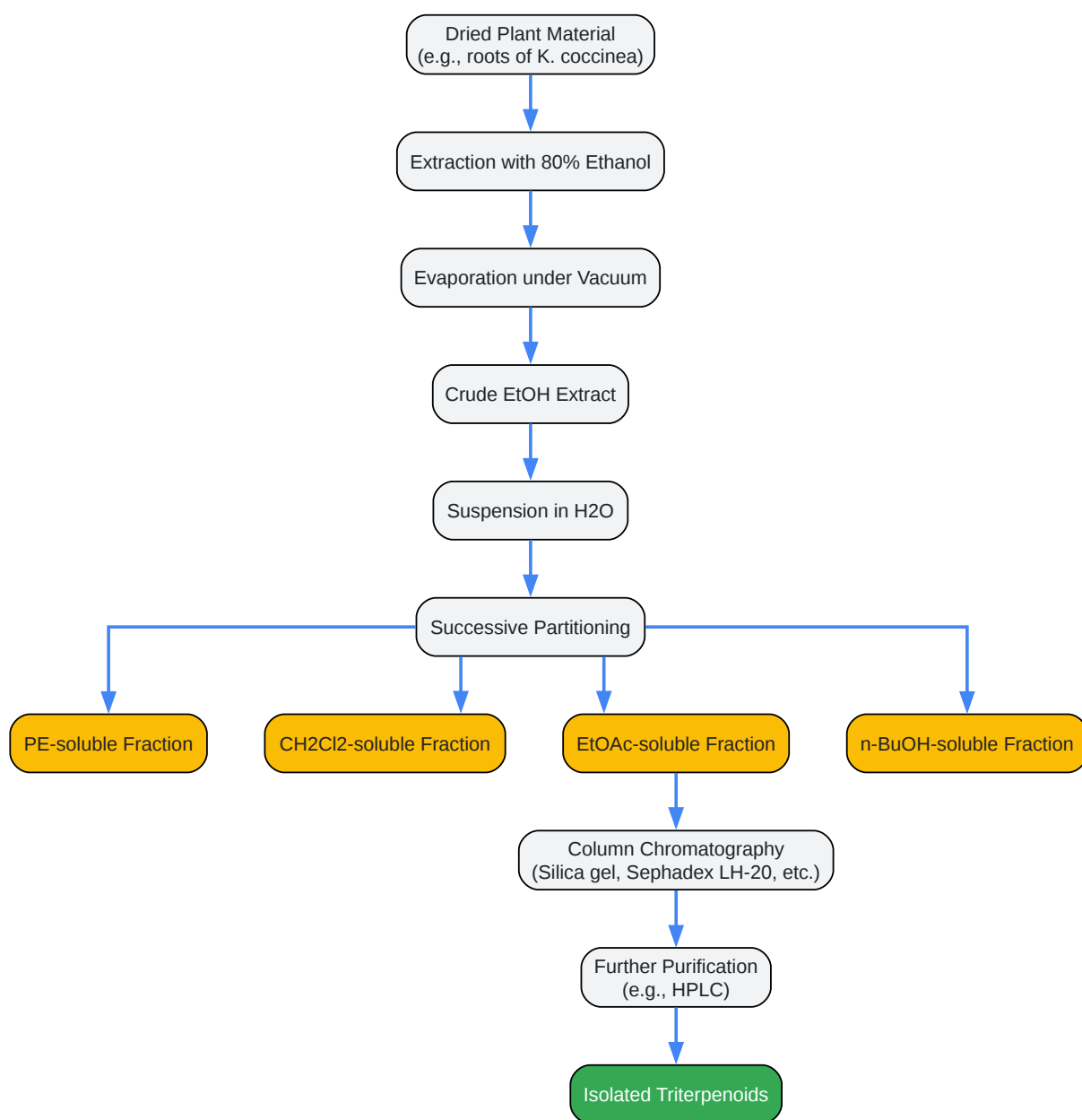
Data sourced from[\[10\]](#)

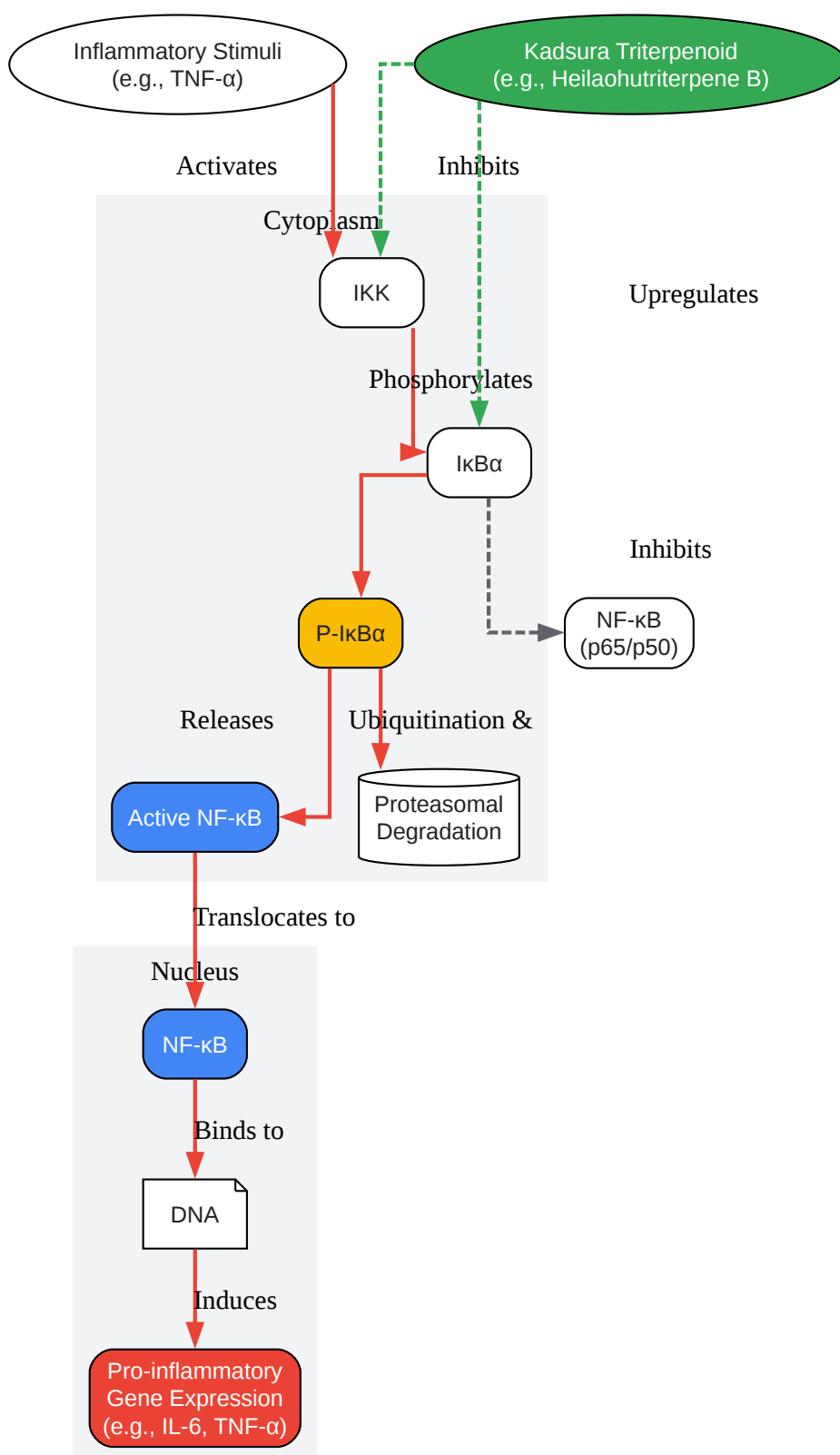
Experimental Protocols

This section details the general methodologies for the extraction, isolation, and characterization of triterpenoids from Kadsura species, as well as the protocols for key bioassays.

Extraction and Isolation

A general workflow for the extraction and isolation of triterpenoids from Kadsura species is outlined below.





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